3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and an oxazolidinone ring
Mechanism of Action
Target of Action
Benzothiazoles have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Pyrrolidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing benzothiazoles and pyrrolidines have been found to impact a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzothiazoles and pyrrolidines generally have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with benzothiazoles and pyrrolidines, the effects could potentially be wide-ranging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This is followed by the formation of the pyrrolidine ring through cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave irradiation and biopolymer-based catalysts, can also be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole, which also exhibit significant biological activity.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones, which are used in medicinal chemistry for their bioactive properties.
Oxazolidinone derivatives: Compounds such as linezolid, an antibiotic that targets bacterial ribosomes.
Uniqueness
3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(10-1-2-12-13(7-10)22-9-16-12)17-4-3-11(8-17)18-5-6-21-15(18)20/h1-2,7,9,11H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMUXCAKIAIJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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